molecular formula C13H11F2N5 B12247566 N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine

N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine

Cat. No.: B12247566
M. Wt: 275.26 g/mol
InChI Key: VASAEDIKNNWUGW-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorophenyl group attached to a purine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine typically involves the reaction of 3,4-difluoroaniline with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit histone deacetylases, resulting in altered gene expression and induction of apoptosis in cancer cells. The molecular pathways involved include the regulation of cell cycle, apoptosis, and signal transduction.

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H11F2N5

Molecular Weight

275.26 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C13H11F2N5/c1-2-20-7-18-11-12(16-6-17-13(11)20)19-8-3-4-9(14)10(15)5-8/h3-7H,2H2,1H3,(H,16,17,19)

InChI Key

VASAEDIKNNWUGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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